molecular formula C11H18O2 B8515627 4-Hydroxy-3-methyl-2-pentyl-cyclopent-2-enone CAS No. 28797-01-5

4-Hydroxy-3-methyl-2-pentyl-cyclopent-2-enone

Cat. No. B8515627
CAS RN: 28797-01-5
M. Wt: 182.26 g/mol
InChI Key: KPXHHHHMZICWTO-UHFFFAOYSA-N
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Patent
US04608442

Procedure details

In the same flask as in Example 1, there were charged 3-acetoxy-2-n-pentyl-3-methyl-4-cyclopentenone (2.24 g), tetrahydrofuran (10 ml) and 20% sulfuric acid (10 ml), and the resultant mixture was stirred at 30° to 50° C. for 6 hours. After completion of the reaction, the reaction mixture was subjected to post-treatment and purification as in example 1 to give 1.55 g of 4-hydroxy-2-n-pentyl-3-methyl-2-cyclopentenone. Yield, 85%.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5]1([CH3:16])[CH:9]=[CH:8][C:7](=[O:10])[CH:6]1[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])(=O)C.S(=O)(=O)(O)[OH:18]>O1CCCC1>[OH:18][CH:9]1[CH2:8][C:7](=[O:10])[C:6]([CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[C:5]1[CH3:16]

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
C(C)(=O)OC1(C(C(C=C1)=O)CCCCC)C
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
purification as in example 1

Outcomes

Product
Name
Type
product
Smiles
OC1C(=C(C(C1)=O)CCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.